molecular formula C8H13NO4 B1596591 Ethyl 2-acetamido-3-oxobutanoate CAS No. 5431-93-6

Ethyl 2-acetamido-3-oxobutanoate

Cat. No. B1596591
CAS RN: 5431-93-6
M. Wt: 187.19 g/mol
InChI Key: YUXXFBQECDBUIB-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-oxobutanoate is a chemical compound with the molecular formula C8H13NO4 . It is also known by its ChemSpider ID 195406 .


Synthesis Analysis

The synthesis of Ethyl 2-acetamido-3-oxobutanoate involves several steps. The process begins with the formation of an enolate, which then undergoes alkylation . The enolate is formed by the reaction of ethyl acetoacetate with a base . The resulting enolate ion can then act as a nucleophile, reacting with alkyl halides, acyl (acid) chlorides, and more .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetamido-3-oxobutanoate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 187.193 Da and the monoisotopic mass is 187.084457 Da .


Chemical Reactions Analysis

Ethyl 2-acetamido-3-oxobutanoate can undergo a variety of chemical reactions. For instance, it can participate in keto-enol tautomerism . It can also be used as a building block in organic synthesis, where the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetamido-3-oxobutanoate include its molecular formula (C8H13NO4), average mass (187.193 Da), and monoisotopic mass (187.084457 Da) .

Scientific Research Applications

Synthesis of Novel Compounds

  • Asymmetric Reduction and Synthesis of Derivatives : Ethyl 2-acetamido-3-oxobutanoate has been utilized in the asymmetric reduction process catalyzed by Saccharomyces cerevisiae, leading to the synthesis of novel compounds like (R)-oxyracetam (B. Ye, 2011).

  • Antimicrobial Activity and Crystal Structure Analysis : Research involving the synthesis of ethyl 2-acetamido-3-oxobutanoate derivatives, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, demonstrated antimicrobial properties and detailed crystal structure analysis, contributing to our understanding of the potential therapeutic applications of these compounds (Ajay Kumar Kariyappa et al., 2016).

  • Synthesis of Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 2-acetamido-3-oxobutanoate, serves as an intermediate for synthesizing various trifluoromethyl heterocycles, indicating its versatility in producing a range of compounds (Mark A. Honey et al., 2012).

Biocatalysis and Biosynthesis

  • Optimized Isotopic Labeling for NMR Studies : Ethyl 2-acetamido-3-oxobutanoate has been applied in the development of efficient synthetic routes for specific isotopic labeling of protein methyl groups, facilitating NMR studies of high molecular weight proteins (I. Ayala et al., 2012).

  • ynthesis in Biocatalysis**: The compound has been used in the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, showcasing its potential in biocatalytic processes. Modifications like the addition of L-glutamine, D-xylose, and β-cyclodextrin have improved the synthesis efficiency, highlighting its role in enhancing biocatalytic reactions (Yucai He et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Ethyl 2-acetamido-3-oxobutanoate has been employed in the synthesis of various pyrazole derivatives. These derivatives have shown promising biological activities, such as anticancer and antiangiogenic properties, as well as excellent antioxidant activities (A. Dileep Kumar et al., 2018).

  • Creation of Bis- and Tristriazoles : Utilizing ethyl 2,2-diazido-3-oxobutanoate, a derivative of ethyl 2-acetamido-3-oxobutanoate, researchers have synthesized a range of bis- and tristriazoles. These compounds demonstrate the versatility of ethyl 2-acetamido-3-oxobutanoate in generating unique chemical structures (H. Erhardt et al., 2016).

  • Lanthanide Complexes Formation : The compound has been used to create luminescent complexes with lanthanides such as europium and terbium, showing its utility in the field of material science and the synthesis of novel luminescent materials (Yulia S. Kudyakova et al., 2016).

Future Directions

Ethyl 2-acetamido-3-oxobutanoate has potential applications in various fields due to its ability to undergo a variety of chemical reactions . It can be used as a building block in organic synthesis, making it a valuable tool for researchers and chemists .

properties

IUPAC Name

ethyl 2-acetamido-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXFBQECDBUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279668
Record name ethyl 2-acetamido-3-oxobutanoate
Source EPA DSSTox
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-oxobutanoate

CAS RN

5431-93-6
Record name 5431-93-6
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Record name 5431-93-6
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Record name ethyl 2-acetamido-3-oxobutanoate
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Record name ethyl 2-acetamido-3-oxobutanoate
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Synthesis routes and methods I

Procedure details

To a mixture of ethyl 2-(hydroxyimino)-3-oxobutanoate (compound 8, 9.32 g, 58.5 mmol), Pd/C (400 mg, palladium on carbon, 10 wt %, support activated carbon, wet, Degussa type E101 NE/W) in EtOH was added acetic anhydride (compound 9, 11.0 mL, 117.0 mmol) at room temperature. The reaction mixture was stirred at room temperature under H2 for 15 hrs. The palladium was filtered off (filter aid, Celite 521 AW), then the filtrate was concentrated in vacuo. The crude product was purified by flash column chromatography (Biotage SP1™ FLASH Purification System was used for normal phase column chromatography with tetrahydrofuran and hexane) to provide the title compound (9.48 g, 86%) as a white solid.
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

4-Methylmorpholine (0.41 mL, 3.7 mmol) was added dropwise via a syringe pump to a mixture of ethyl 2-amino-3-oxobutanoate hydrochloride (565 mg, 3.12 mmol) and acetic anhydride (0.35 mL, 3.7 mmol) in DMF (2 mL) and THF (4 mL) at RT under N2 over a period of 30 min. The reaction was stirred for 1 h and water was then added. It was extracted with EtOAc. The organic layer was washed with saturated sodium bicarbonate, HCl (1 N) and brine, dried over sodium sulfate and concentrated. The residue was purified by ISCO FC with 0-40% EtOAc in hexane to give the title compound (73 mg, 13%) as a light-yellow crystalline solid. 1H NMR (400 MHz, CDCl3-d) δ ppm 6.60 (s, 1H) 5.22 (d, J=6.59 Hz, 1H) 4.25 (q, J=6.90 Hz, 2H) 2.36 (s, 3H) 2.04 (s, 3H) 1.28 (t, J=7.14 Hz, 2H).
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
13%

Synthesis routes and methods III

Procedure details

A Parr flask was charged with 0.2 mol of ethyl 2-oximinoacetoacetate, 0.4 mol of acetic anhydride, 45 psi of hydrogen, and a mixture of 0.25 g of 5% palladium-on-carbon and 0.4 g of 10% palladium-on-carbon and shaken for about 22 hours. Work-up of the resultant reaction mixture provided a 92.3% yield of ethyl 2-acetamidoacetoacetate.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KN Uhm - 2013 - koasas.kaist.ac.kr
… In this study, twenty-two microbial keto reductases/GDH enzymes were tested for reduction of ethyl 2-acetamido-3-oxobutanoate synthesized from ethyl acetoacetate to ethyl D-threonine…
Number of citations: 0 koasas.kaist.ac.kr
KN Gavrilov, IV Chuchelkin, VS Zimarev… - Journal of …, 2020 - Elsevier
… Ee values up to 73% and 60% were obtained in the Pd-catalyzed allylic alkylation of cinnamyl acetate with ethyl 2-oxocyclohexane-1-carboxylate or ethyl 2-acetamido-3-oxobutanoate, …
Number of citations: 3 www.sciencedirect.com
JP Genet, C Pinel, S Mallart, S Juge, S Thorimbert… - Tetrahedron …, 1991 - Elsevier
Enantioselective syntheses of D and L threonine are described. Racemic methyl and ethyl 2-acylamino-3-oxobutyrate 1 were synthesized from the corresponding acetoacetates 6 and …
Number of citations: 137 www.sciencedirect.com
SHZ Al Abdeen, YF Mustafa - Eurasian Chem Commun, 2022 - researchgate.net
… As depicted in Scheme 3, only 12.4 % of the acetamido coumarin 11 is produced when 3-(dimethylamino) phenol 9 reacts with ethyl 2-acetamido-3-oxobutanoate 10 in absolute …
Number of citations: 2 www.researchgate.net
HJ Seo, EJ Park, MJ Kim, SY Kang… - Journal of medicinal …, 2011 - ACS Publications
… To a solution of ethyl 2-acetamido-3-oxobutanoate (8) (5.0 g, 26.7 mmol) and aniline (9, 7.3 mL, 80.1 mmol) in butyronitrile (10 mL) was added trifluoroacetic acid (6.2 mL, 80.1 mmol) at …
Number of citations: 49 pubs.acs.org
JD HEPWORTH - Progress in Heterocyclic Chemistry, 1991 - Elsevier
… by the photochemical coupling of 3-bromocoumarins with arenes and heteroarenes (90S719), whilst 3-aminocoumarins result from the use of ethyl 2-acetamido3-oxobutanoate in a …
Number of citations: 2 www.sciencedirect.com
IV Chuchelkin, KN Gavrilov, VK Gavrilov… - …, 2021 - ACS Publications
A large family of P,S-bidentate diamidophosphite ligands were readily synthesized from accessible hydroxyl-thioether compounds. One type of Pd(II) cationic allylic complex with these …
Number of citations: 4 pubs.acs.org

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